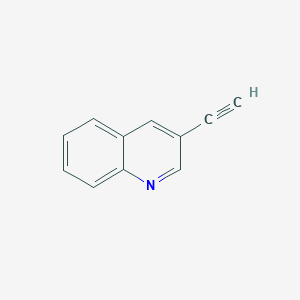

3-Ethynylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDHAOKWPWQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365729 | |

| Record name | 3-ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-40-5 | |

| Record name | 3-ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Quinoline Scaffold in Advanced Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in the realm of chemistry. orientjchem.orgrsc.orgnumberanalytics.com Its unique architecture imparts a range of chemical properties that make it a versatile building block in the synthesis of complex molecules. numberanalytics.com First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have since become integral to numerous fields, most notably medicinal chemistry. rsc.orgnih.gov

The presence of the nitrogen atom in the pyridine ring influences the electronic characteristics of the entire molecule, making it susceptible to a variety of chemical transformations, including both electrophilic and nucleophilic substitutions. rsc.orgnumberanalytics.com This reactivity allows for the strategic functionalization of the quinoline core at different positions, leading to a vast library of derivatives with diverse biological and pharmacological activities. frontiersin.org

Historically and presently, quinoline-based compounds have been at the forefront of therapeutic advancements. bohrium.com A prime example is quinine, an alkaloid extracted from cinchona bark, which has been used for centuries to treat malaria. numberanalytics.com This historical success spurred the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, all featuring the quinoline core. rsc.orgwikipedia.org Beyond their antimalarial properties, quinoline derivatives have demonstrated a wide spectrum of bioactivities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. orientjchem.orgnih.gov This has solidified the quinoline scaffold's reputation as a crucial pharmacophore in drug discovery. researchgate.net

The applications of quinolines extend beyond medicine into materials science, where they are utilized in the creation of dyes, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. numberanalytics.comwikipedia.org They also serve as important solvents and reagents in organic synthesis. wikipedia.org

The Unique Contribution of the Ethynyl Functionality at the 3 Position

The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) onto the quinoline (B57606) scaffold, particularly at the 3-position, bestows the molecule with a unique set of reactive properties and structural characteristics. cymitquimica.com The ethynyl group is a highly versatile functional group in organic synthesis, known for its ability to participate in a wide array of chemical reactions. cymitquimica.comontosight.ai

The linear geometry of the ethynyl group and its electron-rich triple bond make it an excellent component for constructing larger, more complex molecular architectures. It readily undergoes reactions such as Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, which is a powerful tool for forming carbon-carbon bonds. smolecule.comresearchgate.net This reaction has been instrumental in the synthesis of extended π-conjugated systems, which are of great interest for applications in materials science, particularly for developing novel dyes and electronic materials. smolecule.com

Furthermore, the ethynyl group can be involved in cycloaddition reactions and can serve as a precursor for the formation of other functional groups. cymitquimica.com The reactivity of the alkyne is influenced by its position on the quinoline ring. The electronic environment of the 3-position, within the pyridine (B92270) part of the scaffold, can modulate the reactivity of the ethynyl group, making it a valuable handle for targeted chemical modifications. rsc.org

Historical Context of Ethynylquinoline Research Development

Direct Ethynylation Approaches to the Quinoline Core

Direct ethynylation methods provide a straightforward route to install the alkyne functionality onto a pre-existing quinoline ring system. These approaches are dominated by powerful transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of carbon-carbon bonds is well-established. For the synthesis of this compound, the Sonogashira coupling has emerged as the most significant and widely used method.

Sonogashira Coupling Protocols for this compound Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is the most effective method for synthesizing substituted and conjugated alkynes. scirp.org The reaction is typically catalyzed by a palladium complex and a copper(I) salt cocatalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The synthesis of this compound is commonly achieved by coupling a 3-haloquinoline, such as 3-bromoquinoline (B21735), with a suitable alkyne. academie-sciences.frresearchgate.net For instance, this compound can be prepared via the reaction of 3-bromoquinoline with phenylacetylene. researchgate.net The reaction can also be performed with a protected acetylene, like 2-methyl-3-butyn-2-ol, followed by a deprotection step. This two-step sequence involves the initial palladium-catalyzed coupling, followed by treatment with a base such as powdered sodium hydroxide (B78521) in toluene (B28343) to yield the terminal alkyne.

The general conditions for a Sonogashira coupling involve a palladium(0) catalyst, a copper(I) iodide (CuI) cocatalyst, and an amine base, such as triethylamine (B128534) (Et3N), in a suitable solvent like N,N-dimethylformamide (DMF). scirp.org

Table 1: Examples of Sonogashira Coupling for Substituted Quinolines This table is interactive. Click on the headers to sort.

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 | scirp.org |

| 3-Bromoquinoline | Phenylacetylene | Pd/Cu-ARF(II) | Et₃N | DMF | 100 | 95 | researchgate.net |

| 2,4-Dichloroquinoline | Phenylacetylene | Pd/C/PPh₃/CuI | K₂CO₃ | Water | 80 | 85 | beilstein-journals.org |

| o-Bromoaniline | Phenylacetylene | Pd(OAc)₂/Xantphos/CuBr | Cs₂CO₃ | DMF | 100 | High | nih.gov |

Ligand and Catalyst System Optimization in Sonogashira Reactions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands. While Pd(II) catalysts like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are stable and commonly used, they need to be reduced in situ to the active Pd(0) species. wikipedia.org The reaction requires a copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, increasing the reaction rate under mild conditions. wikipedia.orglibretexts.org

Optimization studies have explored various parameters to enhance yield and efficiency. Key factors include the palladium source, the nature of the phosphine (B1218219) ligand, the base, and the solvent. For example, in the synthesis of 2-amino-3-alkynylpyridines, a related reaction, optimal conditions were found to be 2.5 mol% of Pd(CF₃COO)₂, 5 mol% of PPh₃, and 5 mol% of CuI with Et₃N as the base in DMF at 100°C. scirp.org

The development of highly active catalyst systems, such as those using bulky and electron-rich phosphine ligands like sXPhos, has allowed for lower catalyst loadings and milder reaction conditions, sometimes even at room temperature. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction promoted by copper salts. academie-sciences.frresearchgate.net These systems often rely on highly efficient palladium catalysts and specific ligands. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also been shown to stabilize the palladium catalyst and promote efficient coupling. libretexts.org

Application of Aryl Chlorides as Precursors

While aryl iodides and bromides are the most common substrates for Sonogashira couplings due to their higher reactivity, the use of more abundant and less expensive aryl chlorides is a desirable goal. However, the C-Cl bond is stronger and less reactive, making its activation more challenging. soran.edu.iq

Successful Sonogashira couplings of aryl chlorides require more robust catalyst systems. These often involve palladium catalysts with bulky, electron-donating phosphine ligands. The synthesis of n-(ethynyl)quinolines from the corresponding n-chloroquinolines has been reported. This was achieved through a heterocoupling reaction with 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by base-induced deprotection. The coordination of the quinoline nitrogen to the palladium center is believed to facilitate the oxidative addition of the less reactive chloro-substituted ring. beilstein-journals.org

Three-Component Coupling Reactions

Three-component reactions (TCRs) offer a powerful and efficient strategy for synthesizing complex molecules in a single step from simple precursors, adhering to the principles of atom and step economy. acs.orgnottingham.ac.ukrsc.org Several methods for the synthesis of the quinoline core involve the condensation of anilines, aldehydes, and a third component. sioc-journal.cn

For instance, a modular three-component synthesis of 4-aminoquinolines has been developed via an imidoylative Sonogashira/cyclization cascade. nih.gov This process involves the reaction of an o-bromoaniline, a terminal alkyne, and an isocyanide in the presence of a palladium catalyst system. nih.gov The reaction first forms an intermediate via Sonogashira coupling, which then undergoes an in-situ cyclization to form the quinoline ring system. nih.gov While this specific example leads to 4-aminoquinolines, the principle demonstrates the potential of multicomponent strategies to assemble substituted quinolines. Another approach involves the catalyst-free cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. acs.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and minimize energy consumption. eurekaselect.comqeios.com In the context of quinoline synthesis, this has led to the development of methods that utilize greener solvents like water or ethanol (B145695), employ microwave irradiation to accelerate reactions, or operate under solvent-free or catalyst-free conditions. eurekaselect.comqeios.comresearchgate.net

For the Sonogashira coupling, a key reaction for this compound, green approaches include performing the reaction in water. beilstein-journals.org The use of recyclable catalysts, such as palladium supported on charcoal (Pd/C), also contributes to a more sustainable process. beilstein-journals.org The development of catalyst systems that are active at low concentrations and at lower temperatures further aligns with green chemistry principles by saving energy. kaust.edu.sa Efforts to replace hazardous organic solvents and strong bases with more environmentally friendly alternatives are ongoing areas of research in the synthesis of quinoline derivatives. researchgate.netijpsjournal.com

Indirect Synthetic Pathways Involving Quinoline Precursors

Indirect methods for the synthesis of this compound and its derivatives often begin with pre-functionalized quinoline rings, which are then chemically modified to introduce the desired ethynyl group or to build more complex structures upon an existing ethynylquinoline framework.

Derivatization from Quinoline-N-oxides

The use of quinoline N-oxides is a prominent strategy in the functionalization of the quinoline core. rsc.org The N-oxide group activates the quinoline ring, facilitating reactions that might otherwise be difficult. While not typically a direct route to introduce the C-3 ethynyl group itself, N-oxide-directed functionalization is a powerful tool for modifying the quinoline skeleton. rsc.org For instance, strategies such as Rh(III)-catalyzed C-8 alkylation and nickel-catalyzed C-2 amination proceed via quinoline N-oxide intermediates. rsc.org

In a related context, N-oxides of this compound can act as substrates for further transformations. A notable example involves a cascade reaction comprising a spontaneous 5-endo-dig cyclization, which leads to the formation of thieno[2,3-b]quinoline derivatives. rsc.org The general preparation of quinoline N-oxides is often achieved by treating the parent quinoline with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). rsc.org This approach highlights the utility of N-oxides in the broader synthetic chemistry of quinolines, serving as key intermediates for creating a diverse array of substituted and fused quinoline compounds. rsc.orgnih.gov

Synthesis from 2-Chloroquinoline-3-carbaldehyde (B1585622)

A well-established and versatile route to ethynylquinolines starts from 2-chloroquinoline-3-carbaldehyde. uni-rostock.deresearchgate.net This precursor, readily synthesized through the Vilsmeier-Haack reaction using N-phenylacetamide, serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. uni-rostock.deresearchgate.net

The most common method employed is the Sonogashira coupling reaction. uni-rostock.demdpi.com This reaction couples the 2-chloroquinoline-3-carbaldehyde with a terminal alkyne, such as a protected acetylene like trimethylsilyl (B98337) (TMS) acetylene or tert-butyldimethylsilyl (TBS) acetylene, in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N). mdpi.com Following the coupling, the silyl (B83357) protecting group is removed to yield the terminal alkyne. This method has been used to prepare a variety of 2-(alkynyl)quinoline-3-carbaldehydes, which are direct precursors to or close analogs of this compound derivatives. rsc.org

Table 1: Examples of 2-(Alkynyl)quinoline-3-carbaldehydes Synthesized from 2-Chloroquinoline-3-carbaldehyde Data sourced from reference rsc.org.

| Starting Alkyne | Product | Yield |

| Phenylacetylene | 2-(Phenylethynyl)quinoline-3-carbaldehyde | - |

| 1-Hexyne | 2-(Hex-1-ynyl)quinoline-3-carbaldehyde | - |

| p-Tolylacetylene | 2-(p-Tolylethynyl)quinoline-3-carbaldehyde | - |

| 3-Thienylacetylene | 2-(Thiophen-3-ylethynyl)quinoline-3-carbaldehyde | - |

This pathway provides reliable access to quinolines bearing an ethynyl group adjacent to a carbaldehyde function, which is a synthetically useful handle for further transformations. mdpi.com

Formation via Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful strategy for constructing fused heterocyclic systems. In this context, ethynylquinoline derivatives often serve as the key starting materials rather than the final products of the cyclization itself. The ethynyl group provides a reactive site for the annulation process.

For example, o-ethynylquinoline-3-carbaldehydes can undergo a copper(I)-catalyzed intramolecular annulation with oxygen or nitrogen nucleophiles. figshare.com This process leads to the synthesis of alkoxy- or imidazole-substituted 1,3-dihydrofuro[3,4-b]quinolines in excellent yields. figshare.commolaid.com Similarly, Rh(III)-catalyzed intramolecular annulation of precursors derived from 2-chloroquinoline (B121035) has been employed in the total synthesis of complex natural products like rosettacin (B1262365). mdpi.com These reactions demonstrate how the pre-installed ethynyl group on the quinoline ring is strategically utilized to build additional fused rings, highlighting the role of this compound derivatives as pivotal intermediates in the synthesis of polycyclic molecules. mdpi.comnih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient and environmentally benign methods. For ethynylquinolines, this includes C-H bond functionalization to avoid pre-functionalized starting materials and cascade reactions that form multiple bonds in a single operation.

C-H Bond Functionalization Routes to Ethynylquinolines

Direct C-H bond functionalization has emerged as a transformative, atom-economical strategy in organic synthesis, allowing for the introduction of functional groups without the need for pre-functionalized substrates like halides or organometallics. rsc.orgmt.com This approach reduces the number of synthetic steps and minimizes waste. univ-rennes.frnih.gov

In quinoline chemistry, C-H activation has been successfully applied to functionalize various positions, particularly the C-2 and C-8 positions, often guided by a directing group such as an N-oxide. rsc.org While direct C-H ethynylation at the C-3 position of an unsubstituted quinoline remains a significant challenge, the principles of C-H activation are central to advanced synthetic design. rsc.orguniv-rennes.fr By leveraging transition-metal catalysis (e.g., using palladium, rhodium, or iridium), chemists can selectively cleave strong C-H bonds and forge new carbon-carbon or carbon-heteroatom bonds, streamlining the path to complex quinoline derivatives. mt.comuniv-rennes.fr The ongoing development in this field holds the promise of enabling direct C3-ethynylation in the future, which would represent a major advancement in the synthesis of this important molecular scaffold.

Cascade Annulation Reactions for Fused Systems

Cascade annulation reactions, where multiple bond-forming events occur in a single pot, provide a highly efficient means of constructing complex molecular architectures from simple precursors. beilstein-journals.org this compound and its derivatives are excellent substrates for such transformations, leading to the rapid assembly of fused polycyclic systems. beilstein-journals.orgscispace.com

Rhodium(III)-catalyzed C-H activation is a frequently employed trigger for these cascades. scispace.commdpi.com For instance, an intramolecular cascade annulation of O-substituted N-hydroxybenzamides, initiated by Rh(III)-catalyzed C(sp²)-H activation and subsequent C(sp³)-H amination, effectively produces indolizinone scaffolds. beilstein-journals.orgscispace.com Research has shown that 2-ethynylquinoline (B1355119) serves as a competent substrate in this type of reaction, yielding the corresponding indolizinone core, which is present in pharmacologically relevant natural products. beilstein-journals.orgmdpi.com Another approach involves the intermolecular annulation of 2-acetylenic aldehydes with O-substituted N-hydroxybenzamides, also catalyzed by Rh(III), to construct similar fused systems. mdpi.comscispace.com These cascade strategies are pivotal in the total synthesis of natural products like rosettacin and the broader aromathecin family. scispace.commdpi.com

Table 2: Examples of Cascade Annulation Reactions Using Ethynylquinoline Derivatives Data sourced from references mdpi.com, beilstein-journals.org, scispace.com, mdpi.com.

| Reaction Type | Key Substrate(s) | Catalyst System | Resulting Fused System |

| Intramolecular Cascade Annulation | 2-Ethynylquinoline derivative, Acrylamide | [CpRhCl₂]₂, CsOAc | Indolizinone |

| Intermolecular Annulation | 2-Ethynylquinoline-3-carbaldehyde, N-Pivaloyloxybenzamide | [CpRhCl₂]₂, CsOAc | Hydroxyindolizidinone |

| Intramolecular Cascade Annulation | O-substituted N-hydroxybenzamides derived from ethynylquinoline | Rh(III) | Indolizinone |

These advanced methods underscore the value of the ethynylquinoline framework as a versatile platform for generating molecular complexity through efficient and elegant reaction sequences.

Preparation of Quinolinium Salts from this compound

The nitrogen atom of the quinoline ring in this compound is nucleophilic and can be readily alkylated to form quaternary quinolinium salts. This transformation is a key step in modifying the electronic properties of the molecule, enhancing its solubility, and enabling further functionalization. The preparation of these salts typically involves the direct N-alkylation of this compound or its derivatives with various alkylating agents.

N-Alkylation Reactions

The most common method for synthesizing quinolinium salts from this compound is through N-alkylation. This reaction involves treating the parent quinoline with an alkylating agent, which introduces an alkyl group onto the nitrogen atom, resulting in a positively charged quaternary ammonium (B1175870) salt.

Methylation with Methyl Triflate

One effective method for the preparation of 3-ethynyl-1-methylquinolinium salts involves methylation using methyl triflate (MeOTf). researchgate.netresearchgate.net This reaction directly alkylates the nitrogen of this compound to yield the corresponding N-methylquinolinium triflate salt. researchgate.net This salt is a precursor for generating species like 1-methylquinolinium-3-acetylide through deprotonation. researchgate.net

Methylation with Dimethyl Sulfate (B86663)

Dimethyl sulfate (Me₂SO₄) is another powerful methylating agent used for the synthesis of N-methylquinolinium salts from this compound derivatives. A general procedure involves dissolving the this compound derivative in a solvent such as toluene, sometimes with a drop of nitrobenzene, and then adding dimethyl sulfate. rsc.org The mixture is typically heated under reflux to drive the reaction to completion. rsc.org After cooling, the resulting quinolinium salt often precipitates and can be collected by filtration and washed with a suitable solvent like ethyl acetate. rsc.org This method has been successfully applied to various complex quinoline derivatives. rsc.org

For instance, after synthesizing precursors via Sonogashira-Hagihara coupling, this compound derivatives can be N-methylated using this approach to generate the final quinolinium salts. researchgate.net

General Alkylation with Haloalkanes

A general and versatile method for preparing a range of monoquaternary quinolinium salts involves the reaction of a quinoline with a 1-bromoalkane. mdpi.com Although described for unsubstituted quinoline, this methodology is applicable to substituted quinolines like this compound. The reaction is typically carried out by refluxing the quinoline with an excess of the 1-bromoalkane in a solvent such as ethanol for an extended period. mdpi.com The resulting quinolinium bromide salt can then be isolated and purified by recrystallization. mdpi.com This approach allows for the introduction of various alkyl chain lengths onto the quinoline nitrogen. mdpi.com

The table below summarizes the conditions for the preparation of quinolinium salts from this compound and its derivatives.

| Starting Material | Alkylating Agent | Solvent/Conditions | Product | Reference |

| This compound | Methyl triflate | Not specified | 3-Ethynyl-1-methylquinolinium triflate | researchgate.netresearchgate.net |

| This compound derivatives | Dimethyl sulfate | Toluene, reflux | N-Methyl-3-ethynylquinolinium methylsulfate (B1228091) salts | rsc.org |

| Quinoline (general) | 1-Bromoalkanes | Ethanol, reflux | N-Alkylquinolinium bromides | mdpi.com |

| This compound derivatives | Methyl iodide | Not specified | N-Methyl-3-ethynylquinolinium iodide salts | researchgate.net |

The synthesis of these quinolinium salts is significant as it not only modifies the parent molecule but also opens up pathways for further chemical transformations. For example, the resulting salts can be used in cycloaddition reactions to form more complex heterocyclic systems like pyrrolo[1,2-a]quinolines. d-nb.infobeilstein-journals.org

Electrophilic and Nucleophilic Reactions of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl moiety is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the terminal hydrogen atom is weakly acidic and can be removed by a strong base, allowing for nucleophilic reactions at the terminal carbon.

Hydrohalogenation Studies and Regioselectivity

The addition of hydrogen halides (HX) across the triple bond of this compound is an example of an electrophilic addition. The regioselectivity of this reaction, meaning the specific orientation of the hydrogen and halogen atoms in the product, is governed by Markovnikov's rule. lumenlearning.commasterorganicchemistry.com This rule states that in the addition of a protic acid to an unsymmetrical alkyne, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. lumenlearning.com

In the case of this compound, the terminal alkyne carbon is bonded to one hydrogen atom, while the internal alkyne carbon (attached to the quinoline ring) has no hydrogen atoms. Therefore, the proton (H+) will add to the terminal carbon, leading to the formation of a vinyl carbocation intermediate at the carbon atom adjacent to the quinoline ring. This carbocation is stabilized by the electron-donating resonance effect of the quinoline ring. The subsequent attack of the halide anion (X-) on the carbocation results in the formation of the Markovnikov product, 3-(2-halovinyl)quinoline. masterorganicchemistry.compressbooks.pub The reaction proceeds through a two-step mechanism involving the initial protonation of the alkyne to form the more stable carbocation intermediate. pressbooks.pub

It is important to note that anti-Markovnikov addition can be achieved for HBr in the presence of peroxides, which initiates a free-radical addition mechanism. chemistrysteps.com However, for HCl and HI, the Markovnikov addition product is typically observed. chemistrysteps.comchadsprep.com

Table 1: Regioselectivity in the Hydrohalogenation of this compound

| Reagent | Conditions | Major Product | Regioselectivity |

| HCl | Standard | 3-(2-chlorovinyl)quinoline | Markovnikov |

| HBr | Standard | 3-(2-bromovinyl)quinoline | Markovnikov |

| HBr | Peroxides | 3-(1-bromovinyl)quinoline | Anti-Markovnikov |

| HI | Standard | 3-(2-iodovinyl)quinoline | Markovnikov |

Hydrosilylation Reactions and Stereoselective Outcomes

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond, a reaction of significant industrial and synthetic importance. libretexts.orgnih.gov This process is typically catalyzed by transition metal complexes, with the choice of catalyst and reaction conditions influencing the regio- and stereoselectivity of the resulting vinylsilane product. libretexts.orgsigmaaldrich.com

For terminal alkynes like this compound, hydrosilylation can yield three possible regioisomers: the α-adduct, the (E)-β-adduct (trans-addition), and the (Z)-β-adduct (cis-addition). libretexts.org The stereoselectivity refers to the specific spatial arrangement of the silyl group and the hydrogen atom added across the former triple bond.

Research has shown that platinum catalysts generally favor the formation of (E)-alkenylsilanes through cis-addition. libretexts.org Rhodium-based catalysts, such as RhCl(PPh3)3, have also been employed and can exhibit high stereoselectivity. oup.com The Chalk-Harrod mechanism is a commonly accepted pathway for these reactions, involving oxidative addition of the silane (B1218182) to the metal center, coordination of the alkyne, insertion, and finally reductive elimination to yield the product. libretexts.org

The specific outcomes for this compound can be influenced by the nature of the silane and the ligands on the metal catalyst. libretexts.org For instance, bulky substituents on the silicon atom or the metal catalyst can direct the regioselectivity towards the formation of the β-isomer due to steric hindrance.

Table 2: Stereoselective Hydrosilylation of this compound

| Catalyst System | Silane | Predominant Product Stereochemistry |

| Platinum-based | HSiR₃ | (E)-β-vinylsilane |

| Rhodium-based | HSiR₃ | (E)-β-vinylsilane |

| Ruthenium-based | HSiR₃ | (Z)-β-vinylsilane |

Cycloaddition Reactions

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst exclusively yields the corresponding 1-(quinolin-3-yl)-1H-1,2,3-triazole derivative. wikipedia.orgsigmaaldrich.com

In contrast, the thermal Huisgen 1,3-dipolar cycloaddition, which does not employ a metal catalyst, often results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. organic-chemistry.orgwikipedia.org The copper-catalyzed version offers significant advantages in terms of reaction rate, mild conditions, and specificity, making it a highly utilized transformation in drug discovery, materials science, and bioconjugation. researchgate.net

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide a complementary method, selectively yielding the 1,5-disubstituted triazole regioisomer. wikipedia.org

Table 3: Regioselectivity in Azide-Alkyne Cycloadditions with this compound

| Catalyst | Product Regioisomer |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium | 1,5-disubstituted 1,2,3-triazole |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers |

Intramolecular Annulation Reactions

This compound can undergo intramolecular annulation reactions, where the ethynyl group reacts with another functional group within the same molecule to form a fused ring system. soton.ac.ukrsc.org These reactions are powerful tools for the synthesis of complex polycyclic aromatic and heterocyclic compounds. soton.ac.uknih.gov

For example, rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides containing a 2-ethynylquinoline moiety can lead to the formation of indolizinone scaffolds. beilstein-journals.org These reactions often proceed through C-H activation followed by migratory insertion of the alkyne and subsequent cyclization steps. beilstein-journals.org The specific pathway and resulting product structure are highly dependent on the substrate and the catalytic system employed. nih.govbeilstein-journals.org Copper-catalyzed intramolecular annulations have also been reported to construct complex fused heterocyclic systems. soton.ac.uk These transformations highlight the utility of the ethynyl group as a linchpin for constructing intricate molecular architectures. soton.ac.ukrsc.org

Polymerization and Oligomerization Processes

The terminal alkyne functionality of this compound allows it to serve as a monomer in polymerization and oligomerization reactions. Research has demonstrated that the polymerization of this compound can be achieved using catalyst systems such as triethyl aluminum/vanadium(III) acetylacetonate (B107027) (AlEt₃/V(acac)₃). researchgate.net This process can lead to a mixture of products, including cyclotrimers like 1,2,4- and 1,3,5-tris(3'-quinolyl)benzene, as well as a polymer with a trans-cisoid polyene structure. researchgate.net

The formation of oligomers, which are molecules consisting of a few repeating monomer units, is also a possible outcome. nih.gov For instance, the oxidative dimerization of this compound, catalyzed by cuprous chloride, yields 1,4-bis[3'-(quinolyl)]buta-1,3-diyne. researchgate.net This diyne can then undergo topo-oligomerization upon exposure to sunlight. researchgate.net The study of these polymerization and oligomerization processes is relevant for the development of new conjugated materials with potentially interesting electronic and optical properties derived from the quinoline moiety. mdpi.comacs.org

Oxidative Dimerization to Butadiynes

This compound can undergo oxidative coupling reactions to form conjugated diyne systems. Specifically, it can be transformed into 1,4-bis[3'-(quinolyl)]buta-1,3-diyne through an oxidative dimerization process. researchgate.netresearchgate.net This reaction is typically catalyzed by copper salts, such as cuprous chloride, and results in excellent yields of the corresponding conjugated butadiyne. researchgate.netresearchgate.net The dimerization connects two quinoline units via a buta-1,3-diyne linker, significantly extending the π-conjugated system of the molecule.

Table 1: Oxidative Dimerization of this compound

| Parameter | Description |

| Reactant | This compound |

| Product | 1,4-bis[3'-(quinolyl)]buta-1,3-diyne |

| Reaction Type | Oxidative Dimerization / Homocoupling |

| Catalyst | Cuprous Chloride (CuCl) researchgate.netresearchgate.net |

| Key Transformation | Formation of a C-C bond between the terminal carbon atoms of two ethynyl groups. |

| Significance | Creates an extended, conjugated π-system linking two quinoline moieties. smolecule.com |

Solid-State Polymerization Mechanisms

Solid-state polymerization (SSP) is a process that increases the molecular weight of polymers by heating them to a temperature above their glass transition temperature but below their melting point. ntua.grmdpi.com This technique allows for reactions to occur in the amorphous regions of the material, where polymer chains have sufficient mobility for reactive end groups to diffuse and react, while minimizing the risk of thermal degradation. ntua.grcumapol.nl Any by-products formed during the reaction can be efficiently removed by applying a vacuum or passing an inert gas through the solid particles. ntua.gr

In the context of this compound, polymerization can be induced to form larger molecular structures. Research has shown that the polymerization of this compound can be carried out using a catalyst system such as triethyl aluminum/vanadium 2,4-pentanedionate (AlEt₃/V(acac)₃). researchgate.net This process yields a mixture of cyclotrimers, specifically 1,2,4- and 1,3,5-tris(3'-quinolyl)benzene, along with a polymer featuring a trans-cisoid polyene structure. researchgate.net

Furthermore, the dimer product, 1,4-bis[3'-(quinolyl)]buta-1,3-diyne, can undergo topo-oligomerization upon irradiation with sunlight, indicating a solid-state reactivity driven by the specific crystalline packing of the molecules. researchgate.net The molecular packing of this dimer consists of parallel arrays of centrosymmetric molecules arranged in a herringbone pattern, which facilitates this transformation. researchgate.net

Complexation Chemistry and Ligand Properties

The structure of this compound, which combines a nitrogen-containing aromatic system (the quinoline ring) with an electron-rich ethynyl group, makes it a valuable ligand in coordination chemistry. smolecule.com It can coordinate to metal centers through either the nitrogen atom or the π-system of the triple bond, or both, leading to the formation of stable metal complexes. smolecule.comresearchgate.net

Coordination with Transition Metals

Transition metals, which possess partially filled d-orbitals, are particularly prone to forming coordination complexes. libretexts.orglumenlearning.com this compound acts as a ligand, which is a molecule or ion that bonds to a central metal atom or ion. wikipedia.org The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. smolecule.com This interaction is fundamental to its role in forming stable complexes with various transition metals, including palladium. smolecule.comresearchgate.net The coordination number—the number of donor atoms attached to the central metal—can vary, with two, four, and six being the most common. libretexts.orglibretexts.org

Formation of Metal-Ethynyl Complexes

The ethynyl group of this compound can be deprotonated to form a metal acetylide, which then coordinates to a metal center. A well-documented example is the formation of a palladium(II) complex. researchgate.netresearchgate.net In this reaction, this compound reacts with a palladium source, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst (CuI) and a base like diethylamine. researchgate.netresearchgate.net This synthesis results in the formation of bis(triphenylphosphine)bis(quinolin-3-yl-ethynyl)palladium(II), where two quinolin-3-yl-ethynyl ligands are coordinated to the palladium center. researchgate.netresearchgate.net

Table 2: Synthesis of a Palladium-Ethynyl Complex

| Parameter | Description |

| Ligand | This compound |

| Metal Source | Bis(triphenylphosphine)palladium(II) dichloride |

| Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Diethylamine |

| Product | Bis(triphenylphosphine)bis(quinolin-3-yl-ethynyl)palladium(II) researchgate.netresearchgate.net |

| Coordination | The quinolin-3-yl-ethynyl moiety acts as a ligand to the Palladium(II) center. |

Role as a Ligand in Catalysis

The ability of this compound to form stable complexes with transition metals is crucial for its application in catalysis. smolecule.com As a ligand, it can influence the reactivity and stability of a metal catalyst. smolecule.com For instance, palladium complexes incorporating this compound are utilized in organic synthesis reactions, such as heterocoupling reactions. researchgate.netsmolecule.com

The effectiveness of such ligands in catalysis can sometimes be explained by the concept of hemilability, where a polydentate ligand has two or more coordinating groups with different electronic properties. wikipedia.org This property allows one part of the ligand to reversibly dissociate from the metal center, creating a vacant coordination site for a substrate to bind. wikipedia.org After the catalytic transformation, the dissociated group re-coordinates, which can help displace the product and regenerate the active catalyst. wikipedia.org Derivatives of 2-ethynylquinoline have been incorporated into ligands for photocatalytic CO₂ reduction, highlighting the potential for this class of compounds in catalytic applications. kzoo.edu

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, and it has been instrumental in confirming the structure of 3-ethynylquinoline and its derivatives. core.ac.ukweebly.comresearchgate.netwiley.comrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the parent this compound, the proton (¹H) NMR spectrum displays characteristic signals for the quinoline (B57606) ring protons and the acetylenic proton. The chemical shifts (δ) are influenced by the electronic effects of the fused aromatic rings and the ethynyl (B1212043) substituent. hmdb.cahmdb.ca For instance, in a derivative like 2-chloro-3-ethynylquinoline (B3070078), the acetylenic proton appears as a singlet around 3.49 ppm. rsc.org The protons on the quinoline core resonate in the aromatic region, typically between 7.5 and 8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions. rsc.orgresearchgate.net

The carbon (¹³C) NMR spectrum is equally informative. mdpi.comhmdb.caresearchgate.netlibretexts.org The two carbons of the ethynyl group in 2-chloro-3-ethynylquinoline, for example, show distinct resonances at approximately 78.9 and 83.4 ppm. rsc.org The carbons of the quinoline ring appear in the range of 116 to 150 ppm. rsc.org The specific chemical shifts can be influenced by substituents on the quinoline ring. For example, an electron-donating group like methoxy (B1213986) (in 2-chloro-3-ethynyl-6-methoxy quinoline) shifts the signals of nearby carbons. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃ rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-chloro-3-ethynyl-quinoline | 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H) | 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2 |

| 2-chloro-3-ethynyl-6-methoxy quinoline | 3.48 (s, 1H), 3.92 (s, 3H), 7.02 (d, J= 2.4 Hz, 1H), 7.36-7.37 (m, 1H), 7.89 (d, J=9.3 Hz, 1H), 8.22 (s, 1H) | 55.6, 79.0, 83.8, 104.6, 116.8, 124.7, 127.4, 129.8, 141.2, 142.7, 147.8, 158.5 |

| 6-bromo-2-chloro-3-ethynylquinoline | 3.53 (s, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.2 Hz, 1H), 7.94 (s, 1H), 8.22 (s, 1H) | 82.5, 84.2, 84.8, 118.2, 127.2, 129.1, 130.1, 134.7, 141.3, 145.1, 152.6 |

| 2,7-dichloro-3-ethynylquinoline | 3.51 (s, 1H), 7.53 (d, J= 8.7 Hz, 1H), 7.72 (d, J=8.7 Hz, 1H), 8.01 (s, 1H), 8.30 (s, 1H) | 81.6, 84.0, 117.5, 123.8, 127.7, 128.3, 129.7, 137.2, 143.0, 146.1, 158.4 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its analogs. msu.eduwikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. amazonaws.com

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. savemyexams.comlibretexts.org For example, the HRMS (ESI) of 2-chloro-3-ethynylquinoline shows a [M+H]⁺ ion at m/z 188.0272, which corresponds to the calculated value of 188.0267 for the formula C₁₁H₆ClNH. rsc.org Similarly, for 6-bromo-2-chloro-3-ethynylquinoline, the [M+H]⁺ ion is found at 265.9379 (calculated 265.9372 for C₁₁H₅BrClNH). rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The dissociation of the energetically unstable molecular ion leads to the formation of characteristic fragment ions. wikipedia.org Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules or radicals. While specific fragmentation pathways for the parent this compound are not detailed in the provided search results, general principles suggest potential cleavages at the ethynyl group or within the quinoline ring system.

Electronic Spectroscopy (UV-Vis and Fluorescence) in Property Assessment

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is used to probe the electronic transitions within the this compound molecule. amazonaws.com The absorption spectrum reveals the wavelengths of light that promote electrons to higher energy orbitals, while the emission spectrum provides information about the energy released when these electrons return to the ground state. lambda-at.comedinst.com

The UV-Vis absorption spectrum of quinoline derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. proteus-instruments.com The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the nature of the substituent at the 3-position.

Fluorescence spectroscopy can reveal information about the excited state properties of this compound. lambda-at.com Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (a phenomenon known as Stokes shift). The efficiency of this emission is quantified by the fluorescence quantum yield. The fluorescence properties are also highly dependent on the molecular structure and the solvent environment. amazonaws.comresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. americanpharmaceuticalreview.comscirp.orglibretexts.org

The IR spectrum of this compound and its derivatives displays characteristic absorption bands. A key feature is the stretching vibration of the C≡C triple bond of the ethynyl group, which typically appears in the region of 2100-2260 cm⁻¹. The C-H stretching of the terminal alkyne is expected around 3300 cm⁻¹. scifiniti.com The vibrations associated with the quinoline ring, such as C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. spectroscopyonline.com Due to the change in polarizability, the C≡C stretching vibration often gives a strong signal in the Raman spectrum. libretexts.org Differences in the selection rules for IR and Raman spectroscopy mean that some vibrations may be active in one technique but not the other, providing a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.orgiastate.edumpg.de This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions. molaid.com

A single-crystal X-ray crystallographic analysis was performed on 2-chloro-3-ethynyl-6-methyl quinoline (a derivative of this compound). rsc.org The analysis confirmed the planar structure of the quinoline ring and the linear geometry of the ethynyl group. The resulting crystal structure data, including the unit cell dimensions and space group, are deposited in the Cambridge Crystallographic Data Centre (CCDC). rsc.orgrsc.org This data provides unequivocal proof of the molecular connectivity and conformation in the crystalline state.

Table 2: Crystallographic Data for 2-chloro-3-ethynyl-6-methyl quinoline rsc.org

| Parameter | Value |

| CCDC No. | 1413348 |

| Empirical Formula | C₁₂H₈ClN |

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like this compound. researchgate.netwikipedia.orgmpg.deresearchgate.netictp.itrsc.org DFT calculations can provide insights into molecular orbital energies, electron density distribution, and various reactivity descriptors. nih.govosti.gov

DFT studies can be used to complement experimental spectroscopic data. For example, theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. rsc.org Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm band assignments. scifiniti.com

Furthermore, DFT is employed to predict the reactivity of this compound. By calculating global reactivity indices such as electronic chemical potential, electrophilicity, and nucleophilicity, as well as local indices like Parr functions, one can anticipate how the molecule will behave in chemical reactions. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations have been shown to be in line with experimental observations of the chemical phenomena of related compounds. researchgate.net These computational approaches are becoming increasingly valuable for designing new synthetic routes and predicting the properties of novel materials based on the this compound scaffold. joonseok.net

Mechanistic Studies of Reaction Pathways

The reaction pathways of quinoline derivatives, including those related to this compound, are often elucidated through a combination of experimental and computational studies. These investigations provide crucial insights into how reactions proceed, the intermediates that are formed, and the factors that control selectivity.

Mechanistic studies have been conducted on various functionalization reactions at different positions of the quinoline ring. For instance, in the C-8 arylation of quinoline-N-oxides catalyzed by ruthenium, a proposed mechanism involves the initial formation of a Ru(p-cymene)(OTf)₂ species. This species reacts with the quinoline-N-oxide to form a five-membered metallacycle intermediate, which then undergoes transmetalation and reductive elimination to yield the arylated product. rsc.org Similarly, iron-catalyzed C-2 alkenylation of quinoline-N-oxides is thought to proceed through the initial coordination of the iron catalyst, followed by C(2)-H activation. rsc.org For Rh(III)-catalyzed C-8 alkylation, the proposed pathway also involves the formation of a five-membered metallacycle, followed by alkene coordination, migratory insertion, and protodemetalation. rsc.org The absence of a syn-periplanar β-hydrogen after migratory insertion is suggested to favor the alkylated product over an alkenylated one. rsc.org

In the case of nickel-catalyzed C-2 amination of quinoline, the proposed mechanism involves a proton-coupled electron transfer, generating a morpholine (B109124) N-radical. This radical then adds to a Ni(II) quinoline-N-oxide complex to form a Ni(III) intermediate, which yields the aminated product through reductive C-N elimination. rsc.org

For reactions involving ethynylquinoline derivatives, such as the Cu(I)-catalyzed intramolecular annulation of o-ethynylquinoline-3-carbaldehydes and o-ethynylquinoline-3-carbonitriles, studies show that these reactions proceed regioselectively, favoring 5-exo-dig cyclizations to form furo- and pyrrolo-annulated quinolines. acs.org Mechanistic investigations into copper-catalyzed reactions of related propargylic alcohols have suggested the presence of distinct active nucleophilic species depending on the reaction conditions, such as an allenylcopper species under basic conditions or an allenylboronate activated by a Lewis acidic copper catalyst under acidic conditions. acs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these reaction pathways. DFT calculations have provided insights into the rate acceleration and enantioselectivity of reactions like the BINOL-catalyzed three-component Petasis reaction. researchgate.net Such studies can elucidate the structures of key intermediates and transition states, helping to rationalize experimental observations. researchgate.net Multi-scale protocols that combine less computationally expensive methods for initial path sampling with more accurate methods for refining the potential energy surface are also being developed for routine mechanistic studies. arxiv.org

Table 1: Overview of Mechanistic Pathways for Quinoline Functionalization

| Reaction Type | Catalyst | Key Mechanistic Steps | Intermediate(s) | Ref. |

| C-8 Arylation | Ruthenium(II) | Metallacycle formation, transmetalation, reductive elimination | Five-membered metallacycle | rsc.org |

| C-2 Alkenylation | Iron | Catalyst coordination, C(2)-H activation | - | rsc.org |

| C-8 Alkylation | Rhodium(III) | Metallacycle formation, alkene coordination, migratory insertion, protodemetalation | Five-membered metallacycle | rsc.org |

| C-2 Amination | Nickel | Proton-coupled electron transfer, radical addition, reductive C-N elimination | Ni(III) alkyl amido complex | rsc.org |

| Intramolecular Annulation | Copper(I) | 5-exo-dig cyclization | - | acs.org |

Prediction of Binding Affinities and Molecular Interactions

Computational chemistry plays a pivotal role in predicting the reactivity of this compound and its derivatives, as well as their interactions with biological targets. smolecule.com These predictive studies are crucial for applications such as drug design, where understanding how a molecule binds to a protein is fundamental.

Advanced computational models and simulations are employed to forecast the binding affinity and reactivity of molecules derived from this compound. smolecule.com The structural features of this compound, namely the electron-rich nitrogen in the quinoline ring and the ethynyl group, make it an interesting candidate for interacting with biological macromolecules. smolecule.com

Deep learning methods have emerged as powerful tools for predicting protein-ligand binding affinities. nih.gov These models can be broadly categorized into approaches based on Convolutional Neural Networks (CNNs), Graph Neural Networks (GNNs), and Transformers. nih.gov CNN-based models are adept at capturing the three-dimensional structural information of protein-ligand complexes, which is critical since these interactions occur in 3D space. nih.gov The inclusion of spatial information is often key to improving model performance. nih.gov

For instance, the Folding-Docking-Affinity (FDA) framework represents a modern approach that first predicts the three-dimensional protein structure (folding), then determines the protein-ligand binding conformation (docking), and finally predicts the binding affinity from the resulting 3D complex. biorxiv.org This method explicitly models atom-level interactions, which can be an advantage over docking-free models that rely solely on sequence data. biorxiv.org Other methods, like IPBind, use geometric deep learning and derive binding affinity by calculating the sum of energy differences for each atom before and after binding. arxiv.org To ensure the predictions are consistent regardless of the molecule's orientation, techniques that enforce SE(3)-invariance (invariance to 3D rotations, translations, and reflections) are employed. arxiv.org

Computational analyses are also used to understand the impact of mutations on binding affinity. By mapping cancer-associated somatic mutations to the interfaces of predicted protein-protein interaction complexes, researchers can evaluate how these mutations affect binding. nih.gov Such insights can highlight the importance of specific mutations in disease pathogenesis and suggest new avenues for targeted therapies. nih.gov The ultimate goal of these computational predictions is to accurately model molecular recognition processes, which are governed by binding affinity. nih.gov

Table 2: Computational Approaches for Predicting Molecular Interactions

| Method/Framework | Core Technology | Key Feature | Application | Ref. |

| General Computational Models | Molecular simulations | Predicts reactivity and interaction with biological targets. | General reactivity and binding prediction | smolecule.com |

| Deep Learning (CNNs, GNNs) | Neural Networks | Processes 3D structural information or graph representations of molecules. | Protein-ligand binding affinity prediction | nih.gov |

| Folding-Docking-Affinity (FDA) | Deep Learning, Molecular Docking | Explicitly models 3D binding conformations. | Protein-ligand binding affinity prediction | biorxiv.org |

| IPBind | Geometric Deep Learning | Calculates binding affinity from the sum of atomic energy differences; SE(3)-invariant. | Protein-ligand binding affinity prediction | arxiv.org |

| AlphaFold-based methods | Deep Learning | Predicts high-confidence protein-protein interaction complexes. | Understanding disease pathogenesis, drug design | nih.gov |

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Therapeutic Agents

3-Ethynylquinoline is a valuable precursor in the design of novel therapeutic agents, primarily owing to the quinoline (B57606) scaffold's established biological relevance and the synthetic versatility of the ethynyl (B1212043) group. The presence of the ethynyl group allows for its participation in a variety of chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This enables the facile linkage of the quinoline core to other molecular fragments, facilitating the generation of extensive compound libraries for high-throughput screening.

The quinoline ring system is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a broad spectrum of biological activities. Modification of this scaffold is a common strategy to optimize the pharmacological profile of lead compounds. The ethynyl group at the 3-position of the quinoline ring serves as a crucial handle for such modifications. Through reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a wide range of substituents can be introduced at this position. This allows for the fine-tuning of the molecule's steric and electronic properties to enhance its interaction with biological targets and thereby improve its bioactivity.

The ethynyl group of this compound is particularly amenable to derivatization strategies aimed at developing targeted therapies. As a terminal alkyne, it readily participates in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the covalent attachment of the this compound scaffold to molecules bearing an azide (B81097) group. This strategy can be employed to conjugate the quinoline moiety to targeting ligands, such as peptides, antibodies, or other small molecules that can direct the compound to specific cells or tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy. This approach is a powerful tool for creating targeted drug delivery systems and molecular probes for diagnostics.

Antimicrobial Activity Studies

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous quinoline derivatives have demonstrated potent activity against a wide range of bacterial and fungal pathogens. While specific studies focusing exclusively on derivatives of this compound are not extensively detailed in the available literature, the general antimicrobial potential of the quinoline class suggests that derivatives of this compound are promising candidates for antimicrobial drug discovery. The ability to introduce diverse functionalities via the ethynyl group allows for the exploration of a vast chemical space to identify novel compounds with potent and broad-spectrum antimicrobial activity.

| Compound Type | Target Organism(s) | Activity/MIC | Reference |

| Quinoline Derivatives | Gram-positive and Gram-negative bacteria | Varies | nih.govresearchgate.netnih.govnih.gov |

| Quinolone Derivatives | Escherichia coli, Serratia marcescens, Bacillus subtilis, Staphylococcus aureus, Saccharomyces cerevisiae | MIC: 400 µg/mL for potent derivatives | nih.gov |

| Substituted Quinolines | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans | MIC: 3.12 - 50 µg/mL | nih.gov |

Anticancer Research and Cytotoxicity Evaluations

The quinoline core is a prominent feature in many anticancer agents, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Research has shown that modifications at the 3-position of the quinoline ring can significantly influence anticancer activity. Derivatives of this compound, through the introduction of various substituents via the ethynyl group, can be designed to target specific pathways involved in cancer progression.

Studies on various quinoline derivatives have demonstrated their potential to inhibit cancer cell proliferation through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. For instance, certain 3-substituted quinoline derivatives have shown notable cytotoxic activity against breast cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Reference |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | IC50: 1.38 - 5.34 µM for potent compounds | nih.gov |

| 3-Phenyltrifluoromethyl quinoline derivatives | MCF-7 (breast cancer) | GI50 = 4 nM for most active compound | mdpi.com |

| Fused pyrazolo-quinoline derivatives | Various cancer cell lines | Potent IC50 values reported | researchgate.net |

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. The quinoline scaffold has been explored for the development of anti-inflammatory agents. While specific research on the anti-inflammatory properties of this compound derivatives is limited, related quinoline compounds have shown the ability to inhibit the production of pro-inflammatory mediators. For example, certain quinoline derivatives have been found to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that derivatives of this compound could be rationally designed to possess anti-inflammatory activity.

| Compound Type | Mechanism/Target | Effect | Reference |

| Quinoline derivatives | Inhibition of TNF-α and IL-6 production | Significant dose-dependent inhibition | |

| Hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline | Carrageenan-induced paw edema in rats | 31% to 45% inhibition at 100 mg/kg | orientjchem.org |

The broad biological activity of quinoline derivatives extends to antiviral applications. Several quinoline analogues have been evaluated for their in vitro activity against a range of viruses. For example, certain quinoline derivatives have shown inhibitory activity against RNA viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). Some tricyclic derivatives of quinoline have demonstrated activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C Virus (HCV). Although specific studies on the antiviral effects of this compound derivatives are not prominent, the versatility of its ethynyl group provides a promising avenue for the synthesis of novel quinoline-based antiviral agents.

| Compound/Derivative Class | Virus | IC50/EC50 | Reference |

| Novel quinoline derivatives | RSV | IC50: 3.10 – 6.93 μM | nih.gov |

| Novel quinoline derivatives | IAV | IC50: 1.87 – 14.28 μM | nih.gov |

| Quinoline tricyclic derivatives | BVDV | EC50: 1-5 µM | nih.gov |

| Anilinoquinoline derivatives | HCV | EC50 = 7µM | nih.gov |

Biochemical and Molecular Interaction Studies of this compound Derivatives

The versatile scaffold of quinoline has been extensively explored in biochemical and molecular interaction studies to understand and modulate various biological processes. The introduction of an ethynyl group at the 3-position can influence the electronic and steric properties of the quinoline ring, potentially enhancing its interactions with biological targets. This section delves into the application of this compound and its derivatives in enzyme inhibition assays, receptor binding studies, interactions with biological macromolecules, and the development of fluorescent probes.

Enzyme Inhibition Assays

Derivatives of the quinoline scaffold have been widely investigated as inhibitors of various enzymes, playing a crucial role in the management of numerous diseases. While specific studies focusing exclusively on this compound are limited, the broader class of quinoline derivatives has demonstrated significant inhibitory activity against several key enzymes. For instance, certain quinoline derivatives have been identified as potent inhibitors of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. nih.gov

In the context of cancer therapy, quinoline-based compounds have been designed as inhibitors of tubulin polymerization, a key process in cell division. nih.gov These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov The inhibitory concentration (IC50) values for some of these derivatives against tubulin polymerization are in the nanomolar range, highlighting their potent activity. nih.gov

The general mechanism of enzyme inhibition by small molecules can be competitive, non-competitive, or uncompetitive, which can be elucidated through kinetic studies. youtube.com The IC50 value, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard metric for quantifying inhibitor potency. youtube.com

Table 1: Inhibitory Activity of Selected Quinoline Derivatives Against Various Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Quinoline Derivative 21 | Tubulin Polymerization | 9.11 nM | nih.gov |

| Quinoline Derivative 32 | Tubulin Polymerization | 10.5 nM | nih.gov |

| Colchicine (Reference) | Tubulin Polymerization | 10.6 nM | nih.gov |

| Quinoline Derivative 10a | α-glucosidase | 3.46 ± 0.06 µM | researchgate.net |

| Quinoline Derivative 10a | α-amylase | 6.89 ± 0.09 µM | researchgate.net |

| Acarbose (Reference) | α-glucosidase | 4.27 ± 0.06 µM | researchgate.net |

| Acarbose (Reference) | α-amylase | 5.90 ± 0.09 µM | researchgate.net |

This table presents data for various quinoline derivatives as specific data for this compound was not available.

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for identifying and characterizing the interaction of ligands with their receptors. These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov The lower the Ki or IC50 value, the higher the binding affinity. nih.gov

While specific receptor binding data for this compound is not extensively documented, the quinoline core is a common feature in many receptor ligands. For example, derivatives of 2H-thiopyrano[2,3-b]quinoline have been studied for their binding affinity to the cannabinoid receptor CB1a, with binding affinities in the range of -5.3 to -6.1 Kcal/mol. nih.gov The interactions of these ligands with specific amino acid residues within the receptor binding pocket, such as isoleucine, lysine, and valine, have been identified through molecular docking studies. nih.gov

The affinity of a ligand for a receptor is determined by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Understanding these interactions is crucial for the rational design of new ligands with improved affinity and selectivity.

Table 2: Receptor Binding Affinities of Selected Quinoline Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Ki/IC50/Binding Energy) | Reference |

| Thiopyrano[2,3-b]quinoline Derivative 1 | CB1a | -5.3 Kcal/mol | nih.gov |

| Thiopyrano[2,3-b]quinoline Derivative 2 | CB1a | -5.8 Kcal/mol | nih.gov |

| Thiopyrano[2,3-b]quinoline Derivative 3 | CB1a | -5.9 Kcal/mol | nih.gov |

| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a | -6.1 Kcal/mol | nih.gov |

| Gefitinib | EGFR | Ki app = 0.4 nM | nih.gov |

| Lapatinib | EGFR | Ki app = 3 nM | nih.gov |

This table presents data for various quinoline derivatives as specific data for this compound was not available.

Interaction with Biological Macromolecules (e.g., Protein-DNA Interactions)

The interaction of small molecules with biological macromolecules like DNA is a key mechanism of action for many therapeutic agents. Quinoline derivatives have been shown to interact with DNA through various modes, including intercalation and groove binding. researchgate.net Intercalators insert themselves between the base pairs of the DNA double helix, while groove binders fit into the minor or major grooves of the DNA.

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these compounds bind to the A/T minor groove region of the B-DNA duplex. researchgate.net This interaction is stabilized by hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net Such interactions can lead to structural changes in the DNA and interfere with cellular processes like replication and transcription, ultimately leading to cell death in cancer cells.

The binding of these molecules to DNA can be characterized by determining the binding constant (Kb) and the binding site size (n). mdpi.com Spectroscopic techniques and molecular docking studies are often employed to elucidate the nature and strength of these interactions. researchgate.netresearchgate.net

Table 3: DNA Binding Parameters for a Pyrano[3,2-f]quinoline Derivative

| Parameter | Value | Reference |

| Binding Constant (Kb) at 293 K | 8.64 x 10^4 L/mol | researchgate.net |

| Binding Constant (Kb) at 300 K | 9.25 x 10^4 L/mol | researchgate.net |

| Binding Constant (Kb) at 308 K | 11.17 x 10^4 L/mol | researchgate.net |

| Binding Constant (Kb) at 315 K | 12.03 x 10^4 L/mol | researchgate.net |

| Enthalpy Change (ΔH) | -10.03 kcal/mol | researchgate.net |

This table presents data for a pyrano[3,2-f]quinoline derivative as specific data for this compound was not available.

Development of Fluorescent Probes for Biological Systems

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of fluorescent probes for bio-imaging applications. crimsonpublishers.com These probes can be designed to detect specific ions, molecules, or changes in the cellular environment. The introduction of different functional groups onto the quinoline ring allows for the tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov

Quinoline-based fluorescent probes have been developed for a variety of applications, including the detection of metal ions, monitoring pH changes, and imaging specific cellular organelles. crimsonpublishers.com For example, a cyanoquinoline-based probe has been synthesized to monitor the response to ERBB2 kinase inhibitors in cancer cells. nih.gov The fluorescence of this probe is "turned on" upon binding to the kinase domain, allowing for real-time imaging of drug-target engagement. nih.gov

The design of these probes often involves creating a "push-pull" system within the molecule, where an electron-donating group and an electron-withdrawing group are attached to the quinoline core. This intramolecular charge transfer (ICT) can lead to large Stokes shifts and sensitivity to the polarity of the environment. researchgate.net

Table 4: Photophysical Properties of a Bis-quinolin-3-yl-chalcone Derivative (Compound 12)

| Property | Value | Reference |

| Absorption Max (λmax) | 215 - 290 nm | nih.gov |

| Emission Max (λem) | 527 - 568 nm | nih.gov |

| Quantum Yield (in acetonitrile) | 0.1 - 0.7 | nih.gov |

| Stokes Shift | > 1.5 x 10^4 cm⁻¹ | nih.gov |

This table presents data for a bis-quinolin-3-yl-chalcone derivative as specific data for this compound was not available.

Drug Repurposing Initiatives Involving this compound Derivatives

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a faster and more cost-effective approach to drug development compared to traditional methods. frontiersin.org The quinoline scaffold is present in a number of FDA-approved drugs for various indications, making quinoline derivatives attractive candidates for repurposing efforts. researchgate.netthieme-connect.de

A prominent example of quinoline drug repurposing is the investigation of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine for the treatment of COVID-19. researchgate.netnih.gov The rationale for their use was based on their ability to interfere with viral entry and replication by altering the pH of endosomes. nih.gov Although clinical trials yielded mixed results, this initiative highlighted the potential of repurposing quinoline-based drugs for new infectious diseases. researchgate.net

While specific drug repurposing initiatives for this compound have not been widely reported, the general success of repurposing other quinoline derivatives suggests that this compound and its analogs could be screened for activity against a wide range of diseases. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be employed to identify potential new targets for quinoline-based compounds. frontiersin.org The long half-life and favorable safety profiles of many quinoline drugs further support their potential for repurposing. frontiersin.org

Table 5: FDA-Approved Quinoline-Based Drugs and their Original and Repurposed/Investigational Uses

| Drug | Original Use | Repurposed/Investigational Use | Reference |

| Chloroquine | Antimalarial | COVID-19, Autoimmune diseases | researchgate.netnih.gov |

| Hydroxychloroquine | Antimalarial, Anti-inflammatory | COVID-19 | researchgate.netnih.gov |

| Bedaquiline | Tuberculosis | - | thieme-connect.de |

| Lenvatinib | Cancer (Thyroid, Renal) | - | thieme-connect.de |

| Cabozantinib | Cancer (Thyroid, Renal, Liver) | - | thieme-connect.de |

This table presents data for various quinoline drugs as specific data for this compound was not available.

Applications in Materials Science and Advanced Technologies

Development of Organic Electronic Materials

Organic electronic materials are centered around organic compounds, particularly those with conjugated π-electron systems that enable charge transport and possess specific optical properties. fiveable.mewikipedia.org These materials are advantageous due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic characteristics through chemical synthesis. wikipedia.org

Organic semiconductors are the foundation of organic electronic devices. Their function relies on the delocalization of π-electrons across alternating single and double bonds within their molecular structure. fiveable.mecam.ac.uk This delocalization facilitates the movement of charge carriers (electrons and holes). Materials can be classified as p-type (hole-transporting) or n-type (electron-transporting). The performance of an organic semiconductor is heavily influenced by its molecular arrangement, which can range from amorphous to highly crystalline, with crystalline structures generally leading to higher charge carrier mobility. fiveable.me